molecular formula C11H13NO2S B6013570 2-(4-methoxyphenyl)-3-methyl-1,3-thiazolidin-4-one

2-(4-methoxyphenyl)-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B6013570
M. Wt: 223.29 g/mol
InChI Key: PURQVLJNJNMXCK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-methyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between 4-methoxybenzaldehyde, methylamine, and thioglycolic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering its chemical properties.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one: Lacks the methyl group, which may affect its chemical and biological properties.

    3-Methyl-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group, resulting in different reactivity and applications.

    4-Methoxyphenyl-1,3-thiazolidin-2-one: The position of the thiazolidinone ring is different, leading to variations in its chemical behavior.

Uniqueness

2-(4-Methoxyphenyl)-3-methyl-1,3-thiazolidin-4-one is unique due to the presence of both the methoxyphenyl and methyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-12-10(13)7-15-11(12)8-3-5-9(14-2)6-4-8/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURQVLJNJNMXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(SCC1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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